Sodium taurodeoxycholate monohydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

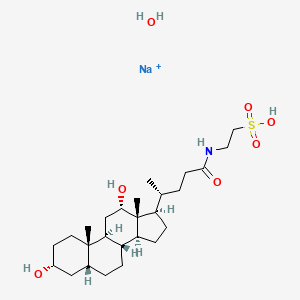

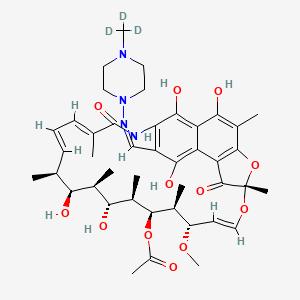

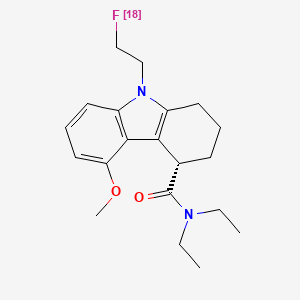

Sodium taurodeoxycholate monohydrate: is a bile acid derivative with the chemical formula C26H44NNaO6S·H2O . It is an amphiphilic surfactant molecule synthesized from cholesterol in the liver. This compound is known for its role in the emulsification of fats and its use in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium taurodeoxycholate monohydrate is synthesized from taurodeoxycholic acid, which is derived from deoxycholic acid. The synthesis involves the conjugation of deoxycholic acid with taurine, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions typically include:

Temperature: Room temperature to 50°C

Solvent: Aqueous or methanolic solution

Catalyst: None required

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process includes:

- Extraction of deoxycholic acid from bovine bile.

- Conjugation with taurine.

- Neutralization with sodium hydroxide.

- Crystallization and purification to obtain the monohydrate form.

Chemical Reactions Analysis

Types of Reactions: Sodium taurodeoxycholate monohydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonate group.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Sulfonic acids.

Reduction Products: Reduced bile acid derivatives.

Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: Sodium taurodeoxycholate monohydrate is used as a surfactant in micellar electrokinetic chromatography for the separation of chiral compounds .

Biology: It is employed in the study of cell membrane dynamics and protein solubilization. It acts as an edge activator in liposomal formulations, enhancing the stability and elasticity of liposomal vesicles .

Medicine: This compound has potential therapeutic applications in neurodegenerative diseases due to its anti-apoptotic and neuroprotective properties .

Industry: It is used in the formulation of detergents and emulsifiers for various industrial applications.

Mechanism of Action

Sodium taurodeoxycholate monohydrate exerts its effects through multiple pathways:

Emulsification: It emulsifies fats in the gut, aiding in digestion.

Cell Membrane Interaction: It interacts with cell membranes, altering their permeability and stability.

Pathway Activation: It activates the TGR5 and S1PR2 pathways, which are involved in various cellular processes.

Comparison with Similar Compounds

- Sodium taurocholate

- Sodium deoxycholate

- Sodium glycocholate

Comparison:

- Sodium taurodeoxycholate monohydrate has a unique structure with a taurine conjugate, which imparts specific surfactant properties and biological activities.

- Sodium taurocholate and sodium glycocholate are also bile acid derivatives but differ in their conjugation with taurine and glycine, respectively.

- Sodium deoxycholate lacks the taurine conjugate, making it less effective as a surfactant compared to this compound .

This comprehensive overview highlights the significance of this compound in various fields, emphasizing its unique properties and applications

Properties

Molecular Formula |

C26H47NNaO7S+ |

|---|---|

Molecular Weight |

540.7 g/mol |

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid;hydrate |

InChI |

InChI=1S/C26H45NO6S.Na.H2O/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);;1H2/q;+1;/t16-,17-,18-,19+,20-,21+,22+,23+,25+,26-;;/m1../s1 |

InChI Key |

OLPIZAYYAVQETM-GGPRKOIFSA-N |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.O.[Na+] |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.O.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-4-[[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one;hydrochloride](/img/structure/B10815332.png)

![3-[[7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile](/img/structure/B10815350.png)

![4-hydroxy-1-[2-[[2-[2-[2-[2-[[3-methoxy-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10815369.png)

![butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide](/img/structure/B10815377.png)

![[(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10815397.png)